[5-(Methylsulfanyl)-4-phenylthiophen-2-yl](phenyl)methanone
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Overview
Description
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a phenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone typically involves the condensation of thiophene derivatives with appropriate phenyl and methylsulfanyl substituents. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Methylsulfonyl)-phenyl]piperazin-1-ylmethanone : This compound has similar structural features but includes a piperazine ring, which may confer different biological activities .
- Thiophene Derivatives : Other thiophene-based compounds with varying substituents that exhibit different chemical and biological properties .
Uniqueness
5-(Methylsulfanyl)-4-phenylthiophen-2-ylmethanone is unique due to its specific combination of substituents, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
50609-81-9 |
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Molecular Formula |
C18H14OS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5-methylsulfanyl-4-phenylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14OS2/c1-20-18-15(13-8-4-2-5-9-13)12-16(21-18)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
OWIBILUNUYHXOX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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